

Application Note: Controlled Lactonization of 5-Hydroxyundecanoic Acid[1]

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Compound of Interest

Compound Name: 5-hydroxyundecanoic Acid

Cat. No.: B8223278

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Abstract

This application note details the controlled cyclization of **5-hydroxyundecanoic acid** to **-undecalactone** (CAS 710-04-3), a high-value flavor and fragrance compound.[1][2] Unlike simple esterification, lactonization requires rigorous control over thermodynamic and kinetic parameters to favor intramolecular cyclization (formation of the six-membered ring) over intermolecular oligomerization. We present two validated protocols: Method A, a thermodynamically controlled acid-catalyzed cyclization utilizing a Dean-Stark apparatus for water entrainment; and Method B, a kinetically controlled enzymatic resolution using *Candida antarctica* Lipase B (CAL-B) for stereoselective synthesis.[1][2]

Introduction & Mechanistic Principles[1][2][3][4][5][6]

The transformation of **5-hydroxyundecanoic acid** to

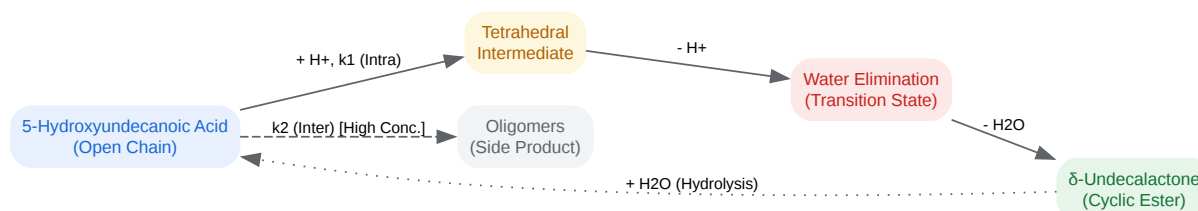
-undecalactone is a classic example of the Baldwin Rules in action, specifically the favored 6-Exo-Trig cyclization.[1][2] However, the reaction is an equilibrium process governed by the competing pathways of cyclization (intramolecular) and polymerization (intermolecular).

Thermodynamic vs. Kinetic Control[2]

- Thermodynamic Favorability: The formation of a six-membered δ -lactone ring is thermodynamically favored due to low ring strain.[1] However, at high concentrations, the probability of intermolecular collision increases, leading to oligomers (polyesters).[2]
- The "Controlled" Approach: To maximize yield and purity, "control" refers to:
 - Concentration Control: Maintaining pseudo-high dilution to favor intramolecular reaction.
 - Water Removal: Shifting the equilibrium to the right (Le Chatelier's principle).
 - Stereochemical Control: Using biocatalysts to selectively cyclize one enantiomer from a racemic starting material.[1]

Reaction Mechanism

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl group at C5.



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Figure 1: Mechanistic pathway of acid-catalyzed lactonization showing the competition between cyclization and oligomerization.

Experimental Protocols

Method A: Acid-Catalyzed Thermodynamic Cyclization (Chemical)

Objective: High-yield synthesis of racemic

-undecalactone.^[1] Principle: Azeotropic removal of water using Toluene/pTSA shifts the equilibrium toward the lactone.

Materials

- Substrate: **5-Hydroxyundecanoic acid** (crude or purified).
- Solvent: Toluene (anhydrous grade).^[1]
- Catalyst: p-Toluenesulfonic acid monohydrate (pTSA), 1-2 mol%.^{[1][2]}
- Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Protocol Steps

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charge: Add **5-hydroxyundecanoic acid** (10.0 g, ~49 mmol) and Toluene (250 mL).
 - Note: The concentration is set to ~0.2 M. Higher dilution (0.05 - 0.1 M) is recommended if oligomer formation is observed.
- Catalyst Addition: Add pTSA (0.19 g, 1.0 mmol).
- Reflux: Heat the mixture to reflux (bath temp ~120°C). Toluene/Water azeotrope will begin to collect in the trap.
- Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-FID.^[1] The starting hydroxy acid is polar; the lactone is less polar.
 - Endpoint: Typically 3-5 hours.^[1] Stop when water evolution ceases.^[1]
- Workup:

- Cool to room temperature.[1]
- Wash with sat.[1][3] NaHCO₃ (2 x 50 mL) to neutralize catalyst and remove unreacted acid.
- Wash with Brine (1 x 50 mL).[1]
- Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]
- Purification: Distillation under reduced pressure (bp ~152-155°C at 10 mmHg) or flash chromatography.

Troubleshooting:

Observation	Root Cause	Corrective Action
Low Yield / Polymer Formation	Concentration too high	Dilute reaction to <0.1 M.
Incomplete Conversion	Water not removed efficiently	Ensure Dean-Stark is functioning; add molecular sieves to the trap.[1][2]

| Dark Coloration | Oxidation / Harsh Acid | Degas solvent with N₂; switch to milder acid (e.g., Camphorsulfonic acid). |

Method B: Lipase-Mediated Enantioselective Lactonization (Enzymatic)

Objective: Synthesis of chiral (R)- or (S)-

-undecalactone.[1] Principle: Lipases (e.g., CAL-B) catalyze lactonization in non-aqueous media.[1][2] The enzyme's chiral pocket prefers one enantiomer of the hydroxy acid, effecting a kinetic resolution.

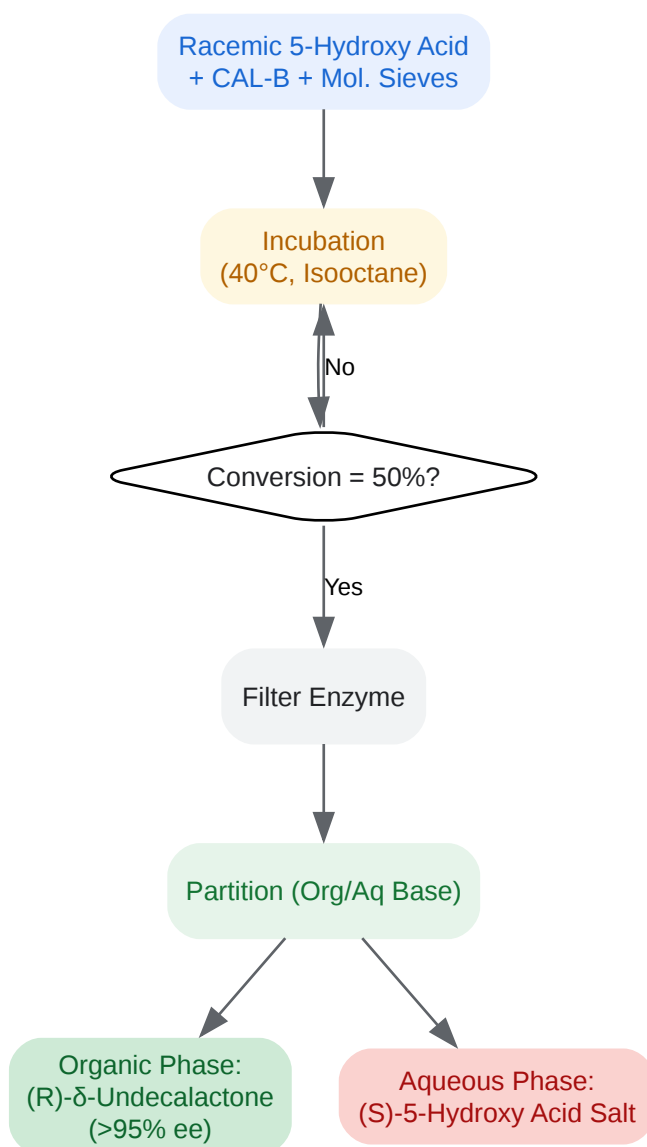
Materials

- Substrate: Racemic **5-hydroxyundecanoic acid**.[1]

- Enzyme: *Candida antarctica* Lipase B immobilized on acrylic resin (e.g., Novozym 435).
- Solvent: Isooctane or tert-Butyl methyl ether (MTBE) (Dry).^[1]
- Additives: Molecular Sieves (4Å) to scavenge water.

Protocol Steps

- Preparation: In a 100 mL flask, dissolve racemic **5-hydroxyundecanoic acid** (1.0 g) in dry Isooctane (50 mL).
- Enzyme Loading: Add Novozym 435 (50% w/w relative to substrate, 0.5 g).
- Water Scavenging: Add activated 4Å Molecular Sieves (1.0 g).
- Incubation: Shake the mixture at 40-50°C at 200 rpm.
- Sampling: Aliquot 50 µL every 2 hours for Chiral GC analysis.
 - Mechanism:^{[1][2][4][5][6][7][8][9]} The enzyme will preferentially cyclize one enantiomer (typically the R-isomer for CAL-B in this substrate class), leaving the S-hydroxy acid unreacted.^{[1][2]}
- Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution).
- Separation: Filter off the enzyme and sieves.
- Purification:
 - Wash the filtrate with weak base (NaHCO₃). The Lactone remains in the organic phase. The Unreacted Acid moves to the aqueous phase.
 - Acidify the aqueous phase and extract to recover the enantiopure starting material.



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Figure 2: Workflow for the enzymatic kinetic resolution of **5-hydroxyundecanoic acid**.

Analytical Validation

To validate the "controlled" nature of your synthesis, the following analytical parameters must be met:

Parameter	Method	Acceptance Criteria
Chemical Purity	GC-MS / GC-FID	> 98.0% (Area %)
Structure ID	¹ H-NMR (CDCl ₃)	4.2-4.4 (m, 1H, H-5), 2.4-2.6 (m, 2H, H-2)
Water Content	Karl Fischer	< 0.1% (Critical for stability)
Enantiomeric Excess	Chiral GC (Cyclodex-B col)	> 95% ee (For Method B)

Key NMR Diagnostic: The shift of the methine proton at C5 is diagnostic. In the open acid, it appears upfield (~3.6 ppm); upon cyclization to the lactone, it shifts downfield to ~4.2-4.4 ppm due to the acylation.[2]

References

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- Synthesis of delta-Decalactone (Homologue):Asian Journal of Chemistry, Vol. 25, No. 8 (2013). [Link](#) (Protocol for the C10 homologue, directly applicable to C11).
- Lipase Catalysis in Organic Solvents:Journal of Biological Chemistry, "Lipase-catalyzed synthesis of lactones". [Link](#) (Foundational text on non-aqueous enzymology).[1]
- Safety Data (Delta-Undecalactone): PubChem CID 61204.[1] [Link](#).[1]

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